Ethyl 4-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a thiazole ring. The thiazole moiety is further modified with a carbamoyl linker and an isopropylamino-oxoethyl side chain. The ethyl carboxylate group enhances solubility, while the isopropylamino group may influence lipophilicity and target binding .
Properties
IUPAC Name |
ethyl 4-[[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4S/c1-4-25-16(24)21-7-5-20(6-8-21)15(23)19-14-18-12(10-26-14)9-13(22)17-11(2)3/h10-11H,4-9H2,1-3H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPQNLTQXHACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate, with the CAS number 1021258-81-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole moiety and a piperazine ring, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 383.5 g/mol. The compound's structure can be represented as follows:
Biological Activity
The biological activity of this compound is primarily explored through its interactions with various biological targets. The thiazole and piperazine components suggest potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Thiazole derivatives are known for their antibacterial properties. Studies indicate that compounds containing thiazole rings can disrupt bacterial cell function, leading to cell death. For instance, related thiazole compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria by inhibiting lipid biosynthesis essential for bacterial survival.
Anticancer Potential
Research has shown that similar compounds exhibit anticancer effects, particularly in inhibiting tumor growth. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the modulation of mitochondrial pathways .
Case Studies and Research Findings
- Antitumor Activity : In a study involving thiazole derivatives, several compounds were tested for their cytotoxic effects on cancer cell lines. Results indicated that derivatives similar to this compound exhibited IC50 values in the micromolar range, suggesting significant antitumor activity .
- Mechanism of Action : The mode of action for thiazole-based compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies highlight the role of these compounds in disrupting metabolic processes within cancer cells, leading to decreased viability .
- Bioactivity Screening : A comprehensive screening of related thiazole compounds revealed that modifications at the nitrogen and carbon positions significantly influenced their biological activity. This emphasizes the importance of structural optimization in developing more potent derivatives .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine-carboxylate derivatives with heterocyclic substituents. Below is a structural and functional comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility: The piperazine-carboxylate core is conserved across analogs, but substituent variations (e.g., thiazole vs. phenyl or thiophene) dictate electronic properties and binding interactions. For example, sulfonyl linkers () increase rigidity compared to carbamoyl groups . The isopropylamino-oxoethyl group in the target compound may enhance membrane permeability compared to polar substituents like cyanothiophene .
Conformational Effects :
- Piperazine rings typically adopt chair conformations, while piperidine derivatives (e.g., ) exhibit boat conformations, affecting molecular packing and solubility .
Biological Implications :
- Fluorinated analogs () likely exhibit improved metabolic stability due to C-F bond resistance to oxidation .
- Thiazole-containing compounds (e.g., target compound, ) may target thiamine-dependent enzymes or kinases, whereas benzoxazolone derivatives () could interact with oxidative stress pathways .
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods for , using carbodiimide-mediated coupling for the carbamoyl-thiazole linkage .
Q & A
Q. Basic
- HPLC : Use a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) for resolving polar impurities. Adjust buffer composition to improve peak symmetry .
- NMR : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) confirm connectivity, particularly for distinguishing carbamoyl (δ ~165 ppm in ¹³C) and piperazine signals.
- X-ray diffraction : Resolves stereochemical ambiguities in crystalline intermediates .
How should researchers address contradictory spectral data during characterization?
Advanced
Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., thiazole ring protons) or residual solvents. Cross-validate with multiple techniques:
- LC-MS : Detect trace byproducts (e.g., hydrolyzed esters).
- TLC with derivatization : Use ninhydrin for amine detection in intermediates .
- Variable-temperature NMR : Resolve dynamic equilibria (e.g., rotamers in the piperazine ring) .
What strategies minimize side reactions during thiazole-carbamoyl bond formation?
Q. Advanced
- Temperature control : Avoid prolonged heating >60°C to prevent racemization or decomposition.
- Protecting groups : Use tert-butyl carbamates (Boc) for piperazine amines to block unintended nucleophilic attacks .
- Catalyst screening : Test alternatives to EDCI/HOBt, such as DMT-MM, in non-polar solvents to reduce ester hydrolysis .
How does the electron-withdrawing nature of the piperazine-carboxylate group influence reactivity?
Advanced
The ethyl carboxylate group increases the electrophilicity of the adjacent piperazine nitrogen, facilitating nucleophilic substitutions (e.g., with thiazole amines). Computational studies suggest that steric hindrance from the isopropylamino group may slow kinetics, requiring elevated temperatures for efficient coupling. Substituent effects can be modeled using Hammett constants or Fukui indices to predict regioselectivity .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or hydrolysis of the ester and carbamoyl groups.
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in analogous piperazine derivatives .
- Decomposition monitoring : Regular HPLC checks for hydrolysis products (e.g., free piperazine) .
What mechanistic insights explain unexpected byproducts in the final purification step?
Advanced
Byproducts like dimerized thiazoles or oxidized piperazines may form due to:
- Radical intermediates : Traced via EPR spectroscopy; mitigate with radical scavengers (e.g., BHT).
- Residual moisture : Anhydrous conditions (molecular sieves) prevent ester hydrolysis during coupling .
How can researchers validate the biological relevance of this compound’s structural motifs?
Q. Advanced
- Docking studies : Model interactions with target proteins (e.g., kinases) using the thiazole ring as a hinge binder.
- SAR libraries : Synthesize analogs with varied piperazine substituents and test enzymatic inhibition. Reference PubChem data for related carbothioamide-piperazine derivatives to identify pharmacophore features .
What solvent systems optimize column chromatography for intermediates?
Basic
For polar intermediates (e.g., free amines), use gradients of EtOAc/MeOH (25:1) with 0.25% Et₃N to suppress tailing. For less polar intermediates (e.g., Boc-protected derivatives), hexane/EtOAc (3:1) provides adequate resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
